2,3-Dichloro-6-nitrobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2Cl2F3NO2 It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring
Vorbereitungsmethoden
The synthesis of 2,3-Dichloro-6-nitrobenzotrifluoride typically involves the nitration of 2,3-dichlorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The industrial production of this compound may involve similar nitration processes, optimized for higher yields and purity .
Analyse Chemischer Reaktionen
2,3-Dichloro-6-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6-nitrobenzotrifluoride is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-6-nitrobenzotrifluoride and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the structure of the derivatives and the context of their use .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-6-nitrobenzotrifluoride can be compared with similar compounds such as:
2,6-Dichloro-3-nitrobenzotrifluoride: This compound has a similar structure but differs in the position of the chlorine and nitro groups, leading to different chemical properties and applications.
2,3-Dichloro-5-nitrobenzotrifluoride:
2,4-Dichloro-6-nitrobenzotrifluoride: This compound also shares a similar core structure but with variations in the substitution pattern, affecting its chemical behavior and applications
Eigenschaften
Molekularformel |
C7H2Cl2F3NO2 |
---|---|
Molekulargewicht |
259.99 g/mol |
IUPAC-Name |
1,2-dichloro-4-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)5(6(3)9)7(10,11)12/h1-2H |
InChI-Schlüssel |
YOQUWBURJAVWJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.